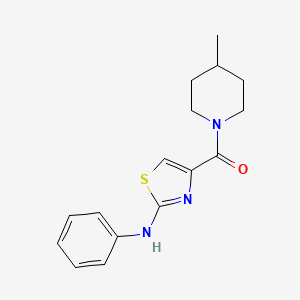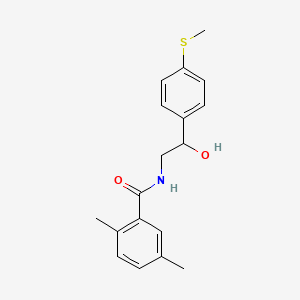
(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole and piperidine, both of which are known for their wide range of biological activities .
Synthesis Analysis
The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound’s structure can also be studied using density functional theory calculations .Chemical Reactions Analysis
The chemical reactions involving this compound mainly include its synthesis from 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted using various computational methods. For instance, its boiling point, density, solubility, and pKa can be estimated .科学的研究の応用
Synthesis and Characterization
The compound (4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone and its derivatives have been synthesized and characterized, demonstrating applications in structural optimization through density functional theory (DFT) calculations and vibrational spectra interpretations. The studies facilitated insights into the compound's thermodynamic stability and reactivity, alongside investigating its antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Crystal Growth and Nonlinear Optical Properties
The crystal growth and characterization of a piperidine derivative closely related to the compound , revealing its potential in nonlinear optical (NLO) applications. This includes the synthesis method, crystal structure elucidation, and evaluation of NLO properties, suggesting suitability for optoelectronic device applications (Revathi et al., 2018).
Antimicrobial and Insecticidal Activities
Research on structurally similar thiazole derivatives has identified potent antimicrobial and insecticidal activities, underlining the utility of such compounds in developing new bioactive agents. Preliminary bioassays have indicated significant lethal rates against armyworms, highlighting the compound's relevance in agricultural and pharmaceutical sectors (Ding et al., 2019).
Electrochemical and Electrochromic Properties
Studies on polymers containing carbazole and phenyl-methanone units related to the chemical structure of interest show promising electrochemical and electrochromic properties. These findings suggest applications in developing new electrochromic materials and devices, characterized by reasonable optical contrast and fast switching times (Hu et al., 2013).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the Mnk2 kinase, which is crucial for human tumorigenesis and development .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole, a parent material for this compound, in various solvents suggests that the compound’s action may be influenced by the solvent environment .
将来の方向性
The compound and its derivatives have shown potential in medicinal chemistry, particularly for their anti-inflammatory properties . Future research could focus on further exploring these properties, as well as investigating other potential therapeutic applications. Additionally, more studies are needed to fully understand the compound’s mechanism of action and to evaluate its safety and efficacy in clinical settings.
特性
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-7-9-19(10-8-12)15(20)14-11-21-16(18-14)17-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGHWNQRJFLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)
![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)

![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)


![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)

